molecular formula C19H19N3O B3935545 (9H-fluoren-2-ylmethyl)methyl[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]amine

(9H-fluoren-2-ylmethyl)methyl[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]amine

Cat. No. B3935545
M. Wt: 305.4 g/mol
InChI Key: MEVRJRXKVHKQRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(9H-fluoren-2-ylmethyl)methyl[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]amine, also known as FMMDA, is a chemical compound that has recently gained attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

(9H-fluoren-2-ylmethyl)methyl[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]amine has shown potential in various scientific research applications, including as a fluorescent probe for the detection of metal ions, as a potential drug candidate for the treatment of cancer, and as a tool for studying protein-protein interactions.

Mechanism of Action

(9H-fluoren-2-ylmethyl)methyl[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]amine is believed to act through the formation of a complex with metal ions, resulting in fluorescence. In cancer cells, (9H-fluoren-2-ylmethyl)methyl[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]amine has been shown to induce cell cycle arrest and apoptosis, possibly through the inhibition of DNA synthesis.
Biochemical and Physiological Effects:
(9H-fluoren-2-ylmethyl)methyl[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]amine has been shown to have low toxicity in vitro and in vivo, making it a promising candidate for further development as a drug. In addition, (9H-fluoren-2-ylmethyl)methyl[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]amine has been shown to have good cell penetration properties, making it a potentially useful tool for studying cellular processes.

Advantages and Limitations for Lab Experiments

One advantage of (9H-fluoren-2-ylmethyl)methyl[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]amine is its high selectivity for metal ions, making it a useful probe for detecting specific metal ions in complex mixtures. However, one limitation is its relatively low quantum yield, which can make it difficult to detect in some applications.

Future Directions

There are several potential future directions for research on (9H-fluoren-2-ylmethyl)methyl[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]amine, including the development of more efficient synthesis methods, the exploration of its potential as a drug candidate for other diseases, and the development of new applications for its use as a fluorescent probe. In addition, further studies are needed to fully understand the mechanism of action of (9H-fluoren-2-ylmethyl)methyl[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]amine and its potential for use in various scientific research applications.
In conclusion, (9H-fluoren-2-ylmethyl)methyl[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]amine is a promising compound with potential applications in various scientific research fields. Its unique properties make it a useful tool for studying cellular processes and detecting specific metal ions. Further research is needed to fully understand its mechanism of action and potential for use as a drug candidate.

properties

IUPAC Name

1-(9H-fluoren-2-yl)-N-methyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O/c1-13-20-19(21-23-13)12-22(2)11-14-7-8-18-16(9-14)10-15-5-3-4-6-17(15)18/h3-9H,10-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEVRJRXKVHKQRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NO1)CN(C)CC2=CC3=C(C=C2)C4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(9H-fluoren-2-ylmethyl)methyl[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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